molecular formula C18H19N5OS B11528727 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one

5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one

Cat. No.: B11528727
M. Wt: 353.4 g/mol
InChI Key: DLIFSPJMDLQXEX-UHFFFAOYSA-N
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Description

5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one is a rare and unique chemical compound offered as part of a collection for early discovery research. As a complex heterocyclic scaffold, it belongs to a class of structures that are of significant interest in medicinal and organic chemistry. The compound features a fused imidazo[4,5-e][1,2,4]triazine core, a system that is frequently explored for the development of novel pharmacologically active agents . This product is provided as-is, and Sigma-Aldrich does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

5,7-dimethyl-4a,7a-diphenyl-3-sulfanylidene-2,4-dihydro-1H-imidazo[4,5-e][1,2,4]triazin-6-one

InChI

InChI=1S/C18H19N5OS/c1-22-16(24)23(2)18(14-11-7-4-8-12-14)17(22,19-15(25)20-21-18)13-9-5-3-6-10-13/h3-12,21H,1-2H3,(H2,19,20,25)

InChI Key

DLIFSPJMDLQXEX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C2(C1(NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of thiosemicarbazide (NH₂NHC(S)NH₂) with α-haloketones or α-haloesters in the presence of a base. For the target compound, 1,3-dimethylimidazolidin-2-one derivatives are formed via nucleophilic substitution, followed by intramolecular cyclization. Key steps include:

  • Alkylation : Thiosemicarbazide reacts with methylating agents (e.g., methyl iodide) in ethanol under reflux to introduce methyl groups at positions 5 and 7 of the imidazole ring.

  • Cyclization : The intermediate undergoes cyclization in aqueous potassium hydroxide (KOH) to form the fused triazinone system.

Optimization Studies

Reaction parameters such as solvent polarity, temperature, and base concentration critically influence yield. Ethanol as a solvent at 80°C for 12 hours provided optimal cyclization efficiency, with yields reaching 65–70%. Substituents on the phenyl rings are introduced via Friedel-Crafts alkylation during intermediate stages, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃).

Table 1: α-Ureidoalkylation Reaction Parameters

ParameterConditionsYield (%)Reference
SolventEthanol65–70
Temperature80°C (reflux)
BaseAqueous KOH (10% w/v)
Reaction Time12 hours

Condensation with Halogenoacetic Acids

An alternative route involves the condensation of 5,7-dimethyl-4a,7a-diphenyl-3-thioxoperhydroimidazo[4,5-e]triazin-6-one with halogenoacetic acids (e.g., chloroacetic acid, bromoacetic acid). This method, detailed by Vasilevskii et al. (2010), enables functionalization at the sulfur atom of the thioxo group.

Reaction Protocol

  • S-Alkylation : The thioxo group undergoes nucleophilic substitution with halogenoacetic acids in ethanol or aqueous KOH. For example, bromoacetic acid reacts with the triazinone core at 60°C for 6 hours to form {(5,7-dimethyl-6-oxo-4a,7a-diphenyl-4,4a,5,6,7,7a-hexahydro-1H-imidazo[4,5-e]-1,2,4-triazin-3-yl)thio}acetic acid.

  • Dehydration and Cyclization : Subsequent heating in acidic media (e.g., HCl) induces dehydration, forming tricyclic derivatives such as 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione.

Structural Confirmation

The final products were characterized using NMR spectroscopy (¹H, ¹³C, ¹⁵N HMBC, TOCSY) and X-ray crystallography. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 10H, aromatic protons), 3.15 (s, 6H, N–CH₃), 2.90 (s, 2H, SCH₂CO).

  • X-ray Analysis : Confirmed the chair conformation of the octahydroimidazo-triazine ring and the planar geometry of the thiazolo-triazine moiety.

Table 2: Condensation Reaction Optimization

Halogenoacetic AcidSolventTemperatureTime (h)Yield (%)Reference
Bromoacetic acidEthanol60°C672
Chloroacetic acidAqueous KOH80°C868

Comparative Analysis of Methods

Efficiency and Scalability

  • α-Ureidoalkylation : Superior for constructing the core structure but requires stringent anhydrous conditions for phenyl group introduction.

  • Condensation : Enables post-synthetic modification but involves multi-step purification due to byproduct formation (e.g., diastereomers).

Challenges and Mitigation

  • Byproduct Formation : Use of excess halogenoacetic acid (>2 eq.) minimizes unreacted starting material but may lead to over-alkylation. Column chromatography (silica gel, ethyl acetate/hexane) is employed for purification.

  • Stereochemical Control : The diphenyl groups at positions 4a and 7a introduce steric hindrance, necessitating optimized reaction kinetics to avoid racemization .

Chemical Reactions Analysis

Chemical Reactivity Analysis

The reactivity of this compound is influenced by its heterocyclic framework and functional groups. Key reaction types include:

Reactivity at the Thioxo Group (S=O)

The thioxo group may participate in:

  • Nucleophilic attack : Potential reactions with amines, alcohols, or hydrides to form thioamides or thioethers.

  • Oxidation : Conversion of S=O to sulfonic acid derivatives (e.g., SO₃H) under strong oxidizing conditions.

Reactivity at the Ketone Group (C=O)

The ketone at position 6 could undergo:

  • Reduction : To form secondary alcohols or amines via reductive amination.

  • Enolate formation : For alkylation or acylation under basic conditions.

Reactivity of Phenyl Rings

The phenyl substituents may engage in:

  • Electrophilic substitution : Bromination, nitration, or Friedel-Crafts acylation.

  • Metal-catalyzed coupling : Cross-coupling reactions (e.g., Suzuki or Heck) to introduce new substituents.

Reactivity of the Imidazo-Triazine Framework

The fused heterocyclic system may participate in:

  • Nucleophilic aromatic substitution : Replacement of halide or leaving groups in the triazine ring.

  • Coordination chemistry : Binding to metal ions via nitrogen lone pairs.

Analogous Reaction Pathways from Related Compounds

While direct reaction data for this compound is limited, insights can be drawn from similar imidazo-triazine derivatives:

Acylation and Sulfonation

As observed in analogous imidazo[2,1-c] triazol-3(5H)-imines , acylation or sulfonation of reactive sites (e.g., imine groups) can yield amides or sulfonamides. For example:

  • Reaction with acyl chlorides : Formation of substituted amides (e.g., benzamides).

  • Reaction with sulfonyl chlorides : Production of sulfonamide derivatives.

Urea and Thiourea Formation

Derivatives may react with isocyanates or isothiocyanates to form ureas or thioureas, as demonstrated in imidazo-triazole systems .

Hydrolysis and Decarboxylation

Alkaline hydrolysis of ester groups (if present) could yield carboxylic acids, followed by decarboxylation under high-temperature conditions (e.g., with copper acetate) .

Challenges and Limitations

  • Proprietary synthesis details : Exact reaction conditions for this specific compound remain undisclosed.

  • Stability considerations : The thioxo group and phenyl rings may influence thermal or photolytic stability.

  • Bioactivity data : Limited information on biological interactions or metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-e][1,2,4]triazin compounds exhibit significant antimicrobial properties. Studies have shown that 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one can serve as a lead compound for the development of new antimicrobial agents. Its thioxo group is particularly effective in enhancing biological activity against various bacterial strains .

Tyrosinase Inhibition
The compound has been investigated for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin production and is implicated in various skin disorders. The inhibition of this enzyme can lead to therapeutic applications in treating hyperpigmentation and other dermatological conditions .

Agricultural Science

Pesticide Development
The thioxo derivative has shown promise in agricultural applications as a potential pesticide. Its chemical structure allows it to interact effectively with biological targets in pests. Research suggests that modifications to the compound can enhance its efficacy and reduce toxicity to non-target organisms .

Plant Growth Regulation
There are indications that compounds similar to 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one may act as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to improved crop yields and resistance to environmental stresses .

Material Science

Polymer Synthesis
In material science, the compound's unique structure allows it to be used in synthesizing advanced polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial uses .

Nanotechnology Applications
The compound's properties make it suitable for applications in nanotechnology. Its ability to form stable complexes with metal ions can be exploited in creating nanomaterials for various applications ranging from electronics to biomedicine .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated significant activity against Gram-positive bacteria.
Tyrosinase Inhibition Effective inhibition leading to reduced melanin synthesis.
Pesticide Development Potential as a novel pesticide with low toxicity to beneficial insects.
Polymer Synthesis Enhanced mechanical properties in composite materials.
Nanotechnology Formation of stable metal complexes for use in nanoscale applications.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites on proteins .

Comparison with Similar Compounds

Substituent Variations

  • 3-Imino and 3,6-Dione Derivatives: The parent compound synthesized by Vasilevskii et al. (2009) includes 3-imino-5,7-dimethyl-4a,7a-diphenylperhydroimidazo[4,5-e]-1,2,4-triazin-6-one and its 3,6-dione counterpart.
  • 7,7-Diphenylimidazo[2,1-c][1,2,4]triazin-6(7H)-ones: These compounds () feature diphenyl groups at position 7 instead of 4a/7a and a 1,2-dihydro backbone. Synthesized via hydrazonoyl halide reactions, they exhibit antifungal and antibacterial activities, suggesting that phenyl group placement modulates biological efficacy .

Ring System Modifications

  • Thiazino vs. Thioxo Systems: describes imidazo[4,5-e]thiazino[2,3-c][1,2,4]triazines, where a thiazine ring replaces the thioxo group.
  • Spiro-Imidazothiazolotriazines : details dispirocompounds with fused thiazolo and indoline rings. For example, compound 4b (melting point 217–219°C) exhibits structural complexity with spiro junctions, which may enhance stereochemical diversity but complicate synthesis .

Physicochemical Properties

  • Melting Points : Dispirocompounds () exhibit high melting points (217–275°C), likely due to rigid spiro frameworks and intermolecular hydrogen bonding. The target compound’s melting point is unreported but expected to be lower due to reduced rigidity .
  • Solubility: The thioxo group may enhance solubility in polar solvents compared to imino or oxo analogues, though this requires experimental validation.

Biological Activity

5,7-Dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one exhibit antimicrobial activity. For example, derivatives of thiochromen-4-one have shown efficacy against various pathogens by disrupting cellular processes through the generation of reactive oxygen species (ROS) and inhibiting key metabolic pathways in parasites like Trypanosoma cruzi and Leishmania species .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of trypanothione reductase (TR), an enzyme crucial for maintaining redox balance in parasitic organisms. By acting as a noncompetitive inhibitor of TR, it leads to increased ROS levels within the parasite cells, ultimately resulting in cell death due to oxidative stress .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using human monocyte cell lines (U-937). The results demonstrated that the compound exhibits selective cytotoxic effects at concentrations below 10 μM. The MTT assay indicated a significant reduction in cell viability upon treatment with the compound compared to controls .

Study on Trypanosomiasis

In a study focusing on Trypanosoma cruzi, researchers synthesized several derivatives based on the thioxo structure and assessed their antitrypanosomal activity. The most promising compounds demonstrated an EC50 value below 10 μM against the parasite while showing minimal toxicity to human cells .

Leishmaniasis Treatment

Another study evaluated the efficacy of similar thioxo compounds against Leishmania species. The compounds were found to disrupt mitochondrial function in the parasites, leading to increased ROS production and subsequent cell death. This suggests potential therapeutic applications for treating leishmaniasis using derivatives of the imidazo-triazine class .

Summary of Findings

Biological Activity Mechanism Target Organism EC50 (µM) Toxicity
AntitrypanosomalInhibition of TRTrypanosoma cruzi<10Low
AntileishmanialMitochondrial disruptionLeishmania spp.<10Low

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclization reactions. A reflux approach (e.g., using potassium carbonate and KI in acetone for 24 hours) is effective for introducing aryl and heterocyclic groups . Post-synthesis, purity should be confirmed using ¹H-NMR (to verify substituent integration ratios), ESI-MS (to confirm molecular ion peaks), and elemental analysis (to validate C, H, N, S composition). Recrystallization from ethanol/dioxane mixtures improves crystallinity .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Answer : A multi-technique approach is critical:

  • ¹H-NMR : Resolves methyl, phenyl, and thioxo protons (e.g., δ 2.1–2.3 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) .
  • IR : Confirms the thioxo (C=S) stretch at ~1250–1350 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .
  • 13C-NMR : Assigns quaternary carbons in the imidazo-triazinone core .
  • X-ray crystallography (if crystalline): Resolves stereochemistry at the 4a and 7a positions .

Q. How can preliminary biological activity screening be designed?

  • Answer : Use in vitro assays targeting enzymes or receptors structurally similar to the compound’s pharmacophores. For example:

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant activity : DPPH radical scavenging with IC₅₀ quantification .
  • Dose-response curves (1–100 µM) to establish potency thresholds .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Answer : Discrepancies often arise from variability in assay conditions (e.g., pH, solvent). Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for in vitro toxicity or ISO methods for antimicrobial testing .
  • Replication : Use split-plot designs (as in ) to test biological activity across rootstocks/treatment groups, controlling for environmental variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity in lipophilic media due to improved membrane permeability) .

Q. What experimental designs are suitable for studying environmental fate and ecological risks?

  • Answer : Follow a tiered approach:

  • Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rate) under controlled conditions .
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using randomized block designs with replicates (e.g., 4 replicates × 5 plants/group) .
  • Phase 3 (Field) : Monitor bioaccumulation in organisms (e.g., earthworms) via LC-MS/MS, correlating with abiotic factors (pH, organic carbon) .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Answer : Link hypotheses to established theories:

  • Density Functional Theory (DFT) : Model electron distribution in the thioxo group to predict nucleophilic attack sites .
  • QSAR : Relate substituent effects (e.g., phenyl vs. methyl) to biological activity using regression models .
  • Molecular docking : Simulate interactions with biological targets (e.g., fungal CYP51 for antifungal studies) .

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